6Z,10Z-Vitamin K2-d7

Catalog No.
S12904273
CAS No.
M.F
C31H40O2
M. Wt
451.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6Z,10Z-Vitamin K2-d7

Product Name

6Z,10Z-Vitamin K2-d7

IUPAC Name

5,6,7,8-tetradeuterio-2-[(2E,6Z,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione

Molecular Formula

C31H40O2

Molecular Weight

451.7 g/mol

InChI

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14-,24-16-,25-20+/i6D3,7D,8D,18D,19D

InChI Key

DKHGMERMDICWDU-XPEFUQSRSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(/C)\CC/C=C(/C)\CCC=C(C)C)[2H])[2H]

6Z,10Z-Vitamin K2-d7 is a deuterated derivative of Vitamin K2, specifically the menaquinone form. The "d7" designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification enhances the compound's stability and allows for improved tracking in biological studies and metabolic research. The molecular formula of 6Z,10Z-Vitamin K2-d7 is C31H37D7O2, with a molecular weight of approximately 451.691 g/mol. This compound is particularly valuable in scientific research due to its isotopic labeling properties, which facilitate the elucidation of metabolic pathways and biological activities associated with Vitamin K2.

  • Oxidation: The compound can be oxidized to form quinones.
  • Reduction: It can be reduced to hydroquinones.
  • Substitution: The isoprenoid side chain of the molecule can undergo substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
  • Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.

Major Products

  • Oxidation: Produces quinones and epoxides.
  • Reduction: Yields hydroquinones.
  • Substitution: Results in various substituted derivatives depending on the reagents used.

6Z,10Z-Vitamin K2-d7 plays a crucial role in biological systems as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme is essential for the carboxylation of glutamate residues in vitamin K-dependent proteins, which are vital for blood coagulation and bone metabolism. Research has shown that this compound influences various signaling pathways, including PI3K/AKT and MAP Kinase, contributing to its effects on bone health and cardiovascular systems .

The compound has been investigated for its potential therapeutic effects in several areas:

  • Bone Health: Enhances bone mineralization and reduces fracture risk.
  • Cardiovascular Health: May help prevent arterial calcification.
  • Blood Coagulation Disorders: Plays a significant role in managing conditions related to blood clotting .

The synthesis of 6Z,10Z-Vitamin K2-d7 typically involves several key steps:

  • Preparation of 6Z,10Z-isomer of Vitamin K2: This involves attaching a hexaprenyl chain to a monoprenyl derivative of menadiol through alkylation reactions using hexaprenyl halides.
  • Incorporation of Deuterium: The final step incorporates deuterium into the structure, often using methods that ensure high yield and purity.

Industrial Production Methods

Industrial production follows similar synthetic routes but is optimized for scalability and cost-effectiveness. Advanced chemical engineering techniques are employed to maintain consistent quality, often utilizing continuous flow reactors and automated systems .

6Z,10Z-Vitamin K2-d7 has diverse applications across various fields:

  • Scientific Research: Used as a tracer in metabolic studies to understand Vitamin K2 pathways.
  • Biology: Investigates the role of Vitamin K2 in cellular processes and gene expression.
  • Medicine: Explored for therapeutic effects in bone health, cardiovascular diseases, and coagulation disorders.
  • Industry: Incorporated into dietary supplements and fortified foods to enhance nutritional value .

Interaction studies involving 6Z,10Z-Vitamin K2-d7 focus on its role within biological systems. Its stable isotope labeling allows for precise tracking in metabolic studies, enhancing understanding of Vitamin K's role in health and disease management. Research indicates that this compound interacts with various vitamin K-dependent proteins and influences their associated pathways .

Several compounds are structurally similar to 6Z,10Z-Vitamin K2-d7 within the vitamin K family. Here is a comparison highlighting their unique features:

Compound NameStructure CharacteristicsUnique Features
Vitamin K1Phylloquinone; single isoprenoid unitPrimarily sourced from plants
Menaquinone-4Four isoprene unitsCommonly found in animal products
Menaquinone-7Seven isoprene unitsMost prevalent form in fermented foods
Menaquinone-9Nine isoprene unitsProduced by certain bacteria
2Z,10Z-Vitamin K2-d7Deuterated derivative of menaquinone-7Enhances stability for pharmacokinetic studies

The unique feature of 6Z,10Z-Vitamin K2-d7 lies in its deuterated structure, which allows for enhanced stability and precision in research applications compared to other forms of vitamin K. This property makes it particularly valuable for tracing metabolic pathways that other non-deuterated forms cannot provide as effectively.

XLogP3

8.9

Hydrogen Bond Acceptor Count

2

Exact Mass

451.346767736 g/mol

Monoisotopic Mass

451.346767736 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

Explore Compound Types